molecular formula C13H15F3N2O2S B14932111 2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B14932111
M. Wt: 320.33 g/mol
InChI Key: KQILJDDOXGLQBN-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring fused with a cyclooctane structure. The presence of trifluoroacetyl and carboxamide groups adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of such compounds may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary but often involve controlled temperatures and pH levels to ensure specific reaction pathways.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance its binding affinity to enzymes or receptors, influencing various biochemical pathways. The thiophene ring can interact with nucleophilic sites, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H15F3N2O2S

Molecular Weight

320.33 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H15F3N2O2S/c14-13(15,16)12(20)18-11-9(10(17)19)7-5-3-1-2-4-6-8(7)21-11/h1-6H2,(H2,17,19)(H,18,20)

InChI Key

KQILJDDOXGLQBN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(F)(F)F)C(=O)N

Origin of Product

United States

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